molecular formula C22H26ClNO4 B12010852 Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate

Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate

Katalognummer: B12010852
Molekulargewicht: 403.9 g/mol
InChI-Schlüssel: INEDHJHMXRASQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C22H26ClNO4 and a molecular weight of 403.91 g/mol . This compound is characterized by its complex structure, which includes a hexyl chain, a chlorinated aromatic ring, and an ester linkage. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps:

    Formation of 4-chloro-2-methylphenoxyacetic acid: This intermediate is prepared by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The 4-chloro-2-methylphenoxyacetic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: Finally, the resulting product is esterified with hexanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate can be compared with similar compounds such as:

    Butyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate: Similar structure but with a butyl chain instead of a hexyl chain.

    Cyclothis compound: Contains a cyclohexyl group instead of a linear hexyl chain.

    Methyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate: Features a methyl group instead of a hexyl chain.

Eigenschaften

Molekularformel

C22H26ClNO4

Molekulargewicht

403.9 g/mol

IUPAC-Name

hexyl 4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H26ClNO4/c1-3-4-5-6-13-27-22(26)17-7-10-19(11-8-17)24-21(25)15-28-20-12-9-18(23)14-16(20)2/h7-12,14H,3-6,13,15H2,1-2H3,(H,24,25)

InChI-Schlüssel

INEDHJHMXRASQJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.